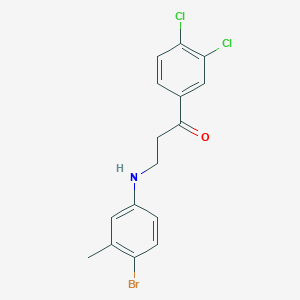

3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone

CAS No.: 477320-61-9

Cat. No.: VC2011357

Molecular Formula: C16H14BrCl2NO

Molecular Weight: 387.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477320-61-9 |

|---|---|

| Molecular Formula | C16H14BrCl2NO |

| Molecular Weight | 387.1 g/mol |

| IUPAC Name | 3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C16H14BrCl2NO/c1-10-8-12(3-4-13(10)17)20-7-6-16(21)11-2-5-14(18)15(19)9-11/h2-5,8-9,20H,6-7H2,1H3 |

| Standard InChI Key | HNZYEBQOKPZRMB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |

| Canonical SMILES | CC1=C(C=CC(=C1)NCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Br |

Introduction

Chemical Structure and Properties

Basic Identification Data

3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone is identified by several key parameters that define its chemical identity and facilitate its reference in scientific literature and databases.

Table 1: Identification Parameters of 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone

| Parameter | Value |

|---|---|

| CAS No. | 477320-61-9 |

| IUPAC Name | 3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)propan-1-one |

| Molecular Formula | C16H14BrCl2NO |

| Molecular Weight | 387.1 g/mol |

| EC Number | 646-690-2 |

| Standard InChI | InChI=1S/C16H14BrCl2NO/c1-10-8-12(3-4-13(10)17)20-7-6-16(21)11-2-5-14(18)15(19)9-11/h2-5,8-9,20H,6-7H2,1H3 |

This compound is characterized by its unique chemical structure that includes multiple functional groups and substituents, making it a distinctive entity in the realm of organic chemistry .

Structural Features

The molecular architecture of 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone comprises several key structural elements that contribute to its chemical behavior and potential biological interactions:

-

A propanone (ketone) backbone that serves as the central linking structure

-

A 3,4-dichlorophenyl moiety attached to the carbonyl group, featuring two chlorine atoms at the meta and para positions

-

A 4-bromo-3-methylanilino group connected via a secondary amine (NH) linkage

-

A methyl substituent at the meta position relative to the nitrogen atom

-

A bromine atom at the para position relative to the nitrogen atom

This arrangement of functional groups creates a molecule with distinct electronic and steric properties that influence its reactivity and potential interactions with biological systems. The presence of three halogen atoms (one bromine and two chlorines) introduces electronegative centers that can participate in various intermolecular interactions.

Physical and Chemical Properties

Based on its structural features, 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone is expected to exhibit the following physicochemical properties:

-

Physical State: Likely a crystalline solid at room temperature

-

Solubility: Limited water solubility due to its predominantly hydrophobic nature; better solubility in organic solvents such as ethanol, methanol, DMSO, or dichloromethane

-

Lipophilicity: Relatively high lipophilicity (predicted high logP value) due to multiple halogen substituents and aromatic rings

-

Hydrogen Bonding: Capable of hydrogen bond donation through the secondary amine (NH) group and hydrogen bond acceptance through the ketone oxygen

-

Reactivity: Multiple sites for potential chemical transformations, including the ketone group, secondary amine, and halogen substituents

| Supplier | Status | Notes |

|---|---|---|

| Sigma-Aldrich | Available | Listed as part of AldrichCPR collection |

| Vulcan Chemical | Available | For research use only |

| Cymit Quimica | Discontinued | As reported in literature |

| Other suppliers | Variable | May require custom synthesis |

| Exposure Route | Recommended Action |

|---|---|

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if respiratory symptoms develop. |

Analysis Techniques for Characterization

Spectroscopic Methods

For researchers working with 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone, several analytical techniques are valuable for confirming identity, assessing purity, and characterizing structural features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would reveal characteristic signals for:

-

Aromatic protons of both phenyl rings (6.5-8.0 ppm)

-

Methyl group protons (approximately 2.3-2.5 ppm)

-

Methylene protons of the propanone backbone (2.8-3.6 ppm)

-

NH proton (broad signal, approximately 3.8-4.5 ppm)

-

-

¹³C NMR would show signals for:

-

Carbonyl carbon (approximately 195-200 ppm)

-

Aromatic carbons (115-145 ppm)

-

Methylene carbons of the propanone backbone (35-45 ppm)

-

Methyl carbon (approximately 18-22 ppm)

-

Infrared (IR) Spectroscopy

Expected characteristic absorption bands would include:

-

N-H stretching (3300-3500 cm⁻¹)

-

C=O stretching (1680-1700 cm⁻¹)

-

Aromatic C=C stretching (1450-1600 cm⁻¹)

-

C-X (halogen) stretching (500-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of the structural elements present in the molecule. The molecular ion peak would be expected at m/z 387 with characteristic isotope patterns due to the presence of bromine and chlorine atoms.

Computational Methods

Molecular modeling and computational chemistry techniques can provide valuable insights into the structural and electronic properties of 3-(4-Bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone. Such methods might include:

-

Density Functional Theory (DFT) calculations to optimize geometry and predict electronic properties

-

Molecular docking studies to predict potential interactions with biological targets

-

HOMO-LUMO analysis to understand reactivity patterns

-

Molecular dynamics simulations to explore conformational flexibility

These computational approaches can complement experimental data and guide further research directions by providing theoretical predictions about the compound's behavior in various environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume